1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene
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Overview
Description
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is an organic compound that features both an azido group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution of an allylic halide with sodium azide under heating in an aqueous acetone solution . This reaction yields the desired azide compound along with its isomeric forms.
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide in aqueous acetone or other polar solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for bioorthogonal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene involves its reactivity due to the presence of both azido and nitro groups. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of isomeric products . The nitro group can participate in electron-withdrawing interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1-(3-Azidoprop-1-en-2-yl)benzene
- 1-(3-Azidoprop-1-en-2-yl)adamantane
- 5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole
Uniqueness: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of both azido and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
828922-84-5 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(3-azidoprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H8N4O2/c10-12-11-7-3-5-8-4-1-2-6-9(8)13(14)15/h1-6H,7H2 |
InChI Key |
FHJCJNVVAJSMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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